3-Ethylhept-4-enal
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Overview
Description
3-Ethylhept-4-enal is an organic compound with the molecular formula C9H16O It is an aldehyde with a double bond in its structure, making it a member of the enal family
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylhept-4-enal can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetaldehyde, followed by dehydration to form the enal structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and purity. The process involves the same aldol condensation reaction but is scaled up to accommodate larger quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylhept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 3-Ethylheptanoic acid.
Reduction: 3-Ethylhept-4-enol.
Substitution: 3-Bromo-3-ethylhept-4-enal.
Scientific Research Applications
3-Ethylhept-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3-Ethylhept-4-enal involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. The double bond also allows for various addition reactions. In biological systems, it can form Schiff bases with amines, which may lead to further biochemical transformations.
Comparison with Similar Compounds
- 3-Methylhept-4-enal
- 3-Propylhept-4-enal
- 3-Butylhept-4-enal
Comparison: 3-Ethylhept-4-enal is unique due to its specific ethyl substitution, which influences its reactivity and physical properties. Compared to 3-Methylhept-4-enal, it has a slightly higher boiling point and different reactivity patterns in substitution reactions. Its applications in fragrance and flavor industries also differ due to the distinct scent profile imparted by the ethyl group.
Properties
CAS No. |
287173-04-0 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-ethylhept-4-enal |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
BQIJRWIQQQTFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC)CC=O |
Origin of Product |
United States |
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